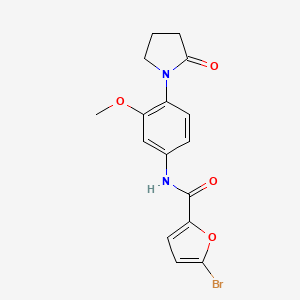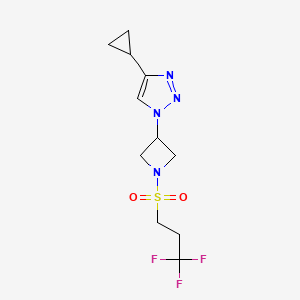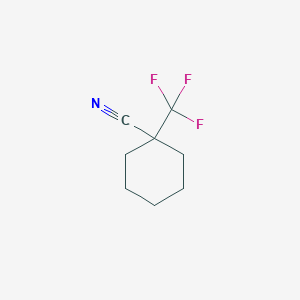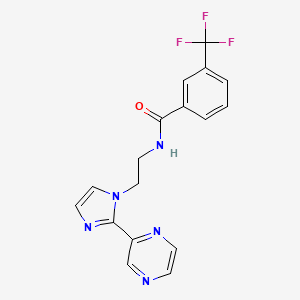![molecular formula C17H14ClFN4OS2 B2420689 1-((2-chloro-6-fluorobenzyl)thio)-4-propylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one CAS No. 1189946-58-4](/img/structure/B2420689.png)
1-((2-chloro-6-fluorobenzyl)thio)-4-propylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a complex organic molecule with several functional groups including a thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one core, a propyl group, and a 2-chloro-6-fluorobenzylthio group. These functional groups suggest that the compound might have interesting chemical and physical properties .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of several functional groups. The thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one core would likely contribute to the rigidity of the molecule, while the propyl and 2-chloro-6-fluorobenzylthio groups could add flexibility .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions due to the presence of several reactive functional groups. For example, the thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one core could participate in nucleophilic substitution reactions, while the propyl and 2-chloro-6-fluorobenzylthio groups could undergo electrophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by its molecular structure. For example, the presence of the thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one core could contribute to its stability and solubility, while the propyl and 2-chloro-6-fluorobenzylthio groups could influence its lipophilicity .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties : Research has explored the synthesis and chemical properties of related compounds, focusing on their structural and chemical characteristics. For example, Biagi et al. (2002) described the synthesis of triazolopyrimidines, highlighting their chemical reactions and properties (Biagi, Giorgi, Livi, Pacchini, & Scartoni, 2002).
Antimicrobial and Anticonvulsant Applications : Various studies have reported on the antimicrobial and anticonvulsant activities of triazolopyrimidine derivatives. For instance, Hossain and Bhuiyan (2009) evaluated the antimicrobial activities of thieno and furopyrimidine derivatives, suggesting their potential in treating microbial infections (Hossain & Bhuiyan, 2009). Similarly, Zhang et al. (2016) explored the anticonvulsant and antidepressant activities of pyridopyrimidine derivatives (Zhang, Wang, Wen, Li, & Quan, 2016).
Anti-inflammatory Activities : The anti-inflammatory properties of related compounds have also been investigated. For example, Pan et al. (2015) synthesized phenylthienotriazolopyrimidine derivatives and evaluated their anti-inflammatory activity, comparing them with standard drugs (Pan, Wang, Liu, Gong, & Quan, 2015).
Anticonvulsant Activities : The potential use of these compounds as anticonvulsants has been a focus of some studies. Wang et al. (2015) reported on the synthesis and evaluation of alkoxythienotriazolopyrimidine derivatives for their anticonvulsant activities (Wang, Piao, Zhang, & Quan, 2015).
Structural Elucidation and Biological Activity : Research also includes the structural elucidation of these compounds and their biological activities. Gomha et al. (2018) investigated the structure and antimicrobial evaluation of novel triazolopyrimidines and pyridotriazolopyrimidinones (Gomha, Mohamed, Zaki, Ewies, & Elroby, 2018).
Direcciones Futuras
Propiedades
IUPAC Name |
12-[(2-chloro-6-fluorophenyl)methylsulfanyl]-8-propyl-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-7-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClFN4OS2/c1-2-7-22-15(24)14-13(6-8-25-14)23-16(22)20-21-17(23)26-9-10-11(18)4-3-5-12(10)19/h3-6,8H,2,7,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAGWZSHJTBZGIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2=C(C=CS2)N3C1=NN=C3SCC4=C(C=CC=C4Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClFN4OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Methyl 3-[(2S,5R)-5-(trifluoromethyl)pyrrolidin-2-yl]propanoate](/img/structure/B2420610.png)

![4-[3-(4-Methoxyphenyl)-5-isoxazolyl]-2,2-dimethyltetrahydro-2H-pyran-4-ol](/img/structure/B2420616.png)




![Tert-butyl 4-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepane-1-carboxylate](/img/structure/B2420626.png)
![5-(3,4-dihydroisoquinolin-2(1H)-yl)-2-[4-(piperidin-1-ylsulfonyl)phenyl]-1,3-oxazole-4-carbonitrile](/img/structure/B2420627.png)

![9-Methyl-2-(naphthalen-1-ylmethylsulfanyl)pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2420629.png)